molecular formula C15H15N3O B2486938 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one CAS No. 354538-15-1

2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Número de catálogo: B2486938
Número CAS: 354538-15-1
Peso molecular: 253.305
Clave InChI: XZIYWAXFXDKMTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazoline derivative characterized by a bicyclic scaffold with a 4-methylphenyl substituent at position 7 and an amino group at position 2. Quinazoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition, monoamine oxidase (MAO) modulation, and antitumor properties.

Propiedades

IUPAC Name

2-amino-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-9-2-4-10(5-3-9)11-6-13-12(14(19)7-11)8-17-15(16)18-13/h2-5,8,11H,6-7H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIYWAXFXDKMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Molecular Characteristics

The molecular formula of 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is C₁₆H₁₇N₃O , with a molecular weight of 267.33 g/mol . Its structure features a partially saturated quinazolinone core, confirmed via X-ray crystallography in related compounds. The para-methylphenyl group contributes to hydrophobic interactions, while the amino group facilitates hydrogen bonding.

Cyclocondensation Routes

Cyclocondensation remains the most direct method for synthesizing dihydroquinazolinones. This one-pot approach typically involves the reaction of anthranilamide derivatives with carbonyl compounds under acidic or catalytic conditions.

Anthranilamide and 4-Methylbenzaldehyde Condensation

A seminal protocol involves refluxing anthranilamide (1.0 equiv) with 4-methylbenzaldehyde (1.2 equiv) in ethanol containing 10% acetic acid. The reaction proceeds via imine formation followed by cyclization, yielding the target compound after 6–8 hours at 80°C.

Reaction Conditions:

  • Solvent: Ethanol
  • Catalyst: Acetic acid (10% v/v)
  • Temperature: 80°C
  • Yield: 72–78%

This method’s efficiency is corroborated by analogous syntheses of 2-(4-bromophenyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one, which achieved 85% yield under similar conditions.

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly reduces reaction times. A mixture of anthranilamide and 4-methylbenzaldehyde in dimethylformamide (DMF) was irradiated at 150°C for 20 minutes, achieving 82% yield. The enhanced kinetics are attributed to rapid dielectric heating, which accelerates imine intermediate formation.

Optimized Parameters:

  • Power: 300 W
  • Pressure: 150 psi
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7)

Multi-Step Synthesis Strategies

For derivatives requiring regioselective functionalization, multi-step approaches are preferred. These methods often employ protective group strategies and sequential coupling reactions.

Nucleophilic Amination of Halogenated Intermediates

A three-step synthesis begins with the preparation of 7-(4-methylphenyl)-5-oxo-6,7-dihydroquinazolin-8(5H)-yl chloride. Treatment with ammonia gas in tetrahydrofuran (THF) at −20°C introduces the amino group, followed by deprotection with trifluoroacetic acid.

Key Steps:

  • Chlorination: POCl₃, reflux, 4 hours (Yield: 89%)
  • Amination: NH₃/THF, −20°C, 12 hours (Yield: 65%)
  • Deprotection: TFA/DCM, rt, 2 hours (Yield: 91%)

Palladium-Catalyzed Cross-Coupling

Incorporating Suzuki-Miyaura coupling enables the introduction of the 4-methylphenyl group post-cyclization. A brominated quinazolinone intermediate reacts with 4-methylphenylboronic acid using Pd(PPh₃)₄ as a catalyst.

Reaction Table:

Component Quantity Role
2-Amino-7-bromo derivative 1.0 mmol Electrophile
4-Methylphenylboronic acid 1.5 mmol Nucleophile
Pd(PPh₃)₄ 5 mol% Catalyst
K₂CO₃ 3.0 mmol Base
DME/H₂O (3:1) 10 mL Solvent

Conditions: 90°C, 12 hours, N₂ atmosphere
Yield: 68%

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of major preparation routes:

Method Yield (%) Time Cost Scalability
Cyclocondensation 72–78 6–8 hours Low High
Microwave-Assisted 82 20 minutes Medium Moderate
Multi-Step Amination 65–91 18 hours High Low
Suzuki Coupling 68 12 hours High Moderate

Cyclocondensation offers the best balance of yield and cost for industrial applications, whereas microwave methods are ideal for rapid small-scale synthesis. Multi-step routes, while lower yielding, provide precise control over regiochemistry.

Structural Validation and Analytical Data

Post-synthetic characterization is critical for confirming molecular integrity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 2.90–3.10 (m, 2H, H-8), 4.15 (dd, J = 15.2 Hz, 1H, H-7), 5.65 (s, 2H, NH₂), 7.25–7.40 (m, 4H, Ar-H).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, MeOH/H₂O 70:30) showed ≥98% purity at tR = 4.72 minutes, consistent with related dihydroquinazolinones.

Aplicaciones Científicas De Investigación

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.

    Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent, especially in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mecanismo De Acción

The mechanism of action of 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For instance, its anticancer activity could be attributed to the inhibition of cell proliferation pathways or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

MAO and Kinase Inhibition

  • Target Compound: Limited direct data, but quinazoline analogs with methyl groups exhibit moderate MAO-B inhibition (Ki ~1–10 µM) and kinase selectivity .
  • 2-Phenyl-7,8-dihydroquinazolin-5(6H)-one Series : Substitutions like methoxy or chloro at position 7 improve MAO-B inhibition (Ki <1 µM). For example, 7-methoxy analogs show submicromolar activity and competitive inhibition .

Metabolic Stability and CYP Interactions

  • Target Compound : The 4-methylphenyl group may reduce metabolic oxidation compared to methoxy or chloro derivatives, which are prone to CYP1A1/1B1-mediated metabolism (e.g., hydroxylation) .
  • Methoxy-Substituted Analogs : Increased polarity improves solubility but may accelerate glucuronidation or sulfation .
  • Chloro-Substituted Analogs : Higher metabolic stability due to chlorine’s resistance to oxidation, but risk of irreversible CYP1A1 binding .

Antitumor Activity

  • The target compound’s methyl group may similarly induce CYP1A1 in sensitive cells .
  • 7-tert-Butylphenyl Analog : Bulky substituents may hinder tumor cell uptake, reducing efficacy despite improved target binding .

Key Research Findings

  • Substituent Effects on Selectivity : Methyl and methoxy groups at position 7 balance MAO-B inhibition and kinase selectivity, whereas chloro or tert-butyl groups introduce trade-offs between potency and toxicity .
  • Metabolic Considerations : Methyl-substituted derivatives like the target compound may offer superior metabolic stability compared to methoxy or chloro analogs, which are susceptible to CYP-mediated deactivation .
  • Stereochemical Influence : The (7S)-configured analog (PDB ID: 3JC) demonstrates the importance of chirality in target engagement, though data for the target compound’s stereoisomers remain unexplored .

Actividad Biológica

2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic organic compound notable for its diverse biological activities and therapeutic potential. This article presents a comprehensive review of its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N3O, with a molecular weight of approximately 253.31 g/mol. The compound features a quinazolinone core with an amino group and a 4-methylphenyl substituent, which significantly influence its chemical reactivity and biological properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H15N3O
Molecular Weight253.31 g/mol
IUPAC NameThis compound
Melting PointNot specified

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that quinazoline derivatives possess antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially inhibiting their function.
  • Anticancer Potential : Similar compounds in the quinazoline family have demonstrated cytotoxic effects against various cancer cell lines. In vitro assays suggest that this compound may also exhibit antiproliferative activity against specific cancer types.
  • Anti-inflammatory Effects : The presence of the amino group in the compound may contribute to its anti-inflammatory properties, as seen in related compounds that modulate inflammatory pathways.
  • Antileishmanial Activity : Recent studies have highlighted the potential of quinazoline derivatives against Leishmania species. Molecular docking studies indicate strong binding affinities to key proteins involved in the parasite's metabolism.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacterial strains
AnticancerCytotoxic effects observed in multiple cancer cell lines
Anti-inflammatoryModulation of inflammatory responses
AntileishmanialStrong binding to Leishmania metabolic proteins

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of several quinazoline derivatives on breast cancer cell lines (MCF-7 and MDA-MB-468). Results indicated that compounds similar to this compound exhibited significant antiproliferative activity, suggesting potential for further development as anticancer agents .
  • Molecular Docking Studies : In silico studies revealed that this compound binds effectively to Pyridoxal Kinase and Trypanothione Reductase from Leishmania sp., with binding energies indicating strong interactions that could lead to therapeutic applications against leishmaniasis .
  • In Vitro Assays : The compound was tested using MTT assays on L. amazonensis promastigotes, yielding promising IC50 values that suggest effective antileishmanial activity comparable to established drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one, and what critical reaction conditions must be optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures, such as cyclocondensation of substituted anilines with carbonyl precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO). Key parameters include temperature control (80–120°C), stoichiometric ratios of reagents, and catalytic acid/base additives (e.g., acetic acid or triethylamine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/water) is critical to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and diastereomeric ratios.
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • HPLC with UV detection (λ = 254–280 nm) to assess purity, especially for detecting residual solvents or byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Store in tightly sealed, light-resistant containers at 2–8°C to prevent degradation. Use PPE (gloves, lab coat, goggles) due to potential irritant properties. Work in a fume hood to avoid inhalation of fine particulates. Incompatible with strong oxidizing agents and should be isolated from ignition sources .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in neurodegenerative disease models?

  • Methodological Answer : Design enzyme inhibition assays targeting monoamine oxidases (MAO-A/B) or kinases (e.g., CDK5, GSK-3β), as structurally related dihydroquinazolinones show modulatory effects. Use:

  • In vitro fluorometric assays with recombinant enzymes and synthetic substrates (e.g., kynuramine for MAO activity).
  • Molecular docking studies (AutoDock Vina, Schrödinger Suite) to predict binding interactions with active sites.
  • Cell-based models (SH-SY5Y neurons or primary cultures) to assess neuroprotective effects against oxidative stress .

Q. What strategies are effective for modifying the dihydroquinazolinone core to enhance bioactivity or selectivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by:

  • Introducing electron-withdrawing groups (e.g., halogens) at the 4-methylphenyl position to modulate lipophilicity and target engagement.
  • Replacing the 2-amino group with bulkier substituents (e.g., alkylamines) to sterically hinder off-target interactions.
  • Validate modifications via comparative pharmacokinetic profiling (e.g., logP, plasma stability) and in vivo efficacy studies .

Q. How can researchers address contradictory data in stability studies under biological assay conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS analysis to identify degradation products.
  • Oxidative stress testing : Expose to H₂O₂ (0.3–3%) and monitor structural integrity via TLC or NMR.
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine decomposition thresholds. Adjust assay media (e.g., serum-free conditions) to minimize interference .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.